Aloeresin G

Description

BenchChem offers high-quality Aloeresin G suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aloeresin G including the price, delivery time, and more detailed information at info@benchchem.com.

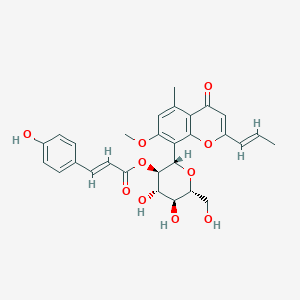

Structure

3D Structure

Properties

Molecular Formula |

C29H30O10 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-[(E)-prop-1-enyl]chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C29H30O10/c1-4-5-18-13-19(32)23-15(2)12-20(36-3)24(27(23)37-18)28-29(26(35)25(34)21(14-30)38-28)39-22(33)11-8-16-6-9-17(31)10-7-16/h4-13,21,25-26,28-31,34-35H,14H2,1-3H3/b5-4+,11-8+/t21-,25-,26+,28+,29-/m1/s1 |

InChI Key |

GNJGAHVOVZSAER-YKNVIJTPSA-N |

Isomeric SMILES |

C/C=C/C1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O |

Canonical SMILES |

CC=CC1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Aloeresin G: A Technical Overview of its Chemical Structure and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloeresin G is a chromone C-glycoside found in plants of the Aloe genus. Like other members of the aloeresin family, it is a subject of interest for its potential biological activities. This technical guide provides a detailed overview of the chemical structure of Aloeresin G, along with available data on the biological activity of its close structural analog. Due to the limited specific research on Aloeresin G, this document leverages data from closely related compounds to infer its potential therapeutic relevance.

Chemical Structure of Aloeresin G

Aloeresin G is a complex natural product with a distinct chemical architecture. Its structure is characterized by a chromone backbone C-glycosidically linked to a glucose moiety, which is further esterified with a p-coumaroyl group.

Table 1: Chemical Identifiers for Aloeresin G[1]

| Identifier | Value |

| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-[(E)-prop-1-enyl]chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

| Molecular Formula | C₂₉H₃₀O₁₀ |

| Molecular Weight | 538.5 g/mol |

| CAS Number | 287486-23-1 |

| SMILES String | C/C=C/C1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)[C@H]3--INVALID-LINK--CO)O)O">C@@HOC(=O)/C=C/C4=CC=C(C=C4)O |

| PubChem CID | 5317680 |

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of Aloeresin G are not extensively documented in publicly available literature. However, a general methodology can be inferred from studies on related compounds isolated from Aloe species.

General Isolation and Purification of Aloeresins from Aloe Species

The isolation of aloeresin compounds typically involves the extraction of dried Aloe leaf exudates with a solvent such as ethanol. The resulting extract is then subjected to a series of chromatographic separations to isolate individual compounds.

A representative workflow for the isolation of chromone glycosides from Aloe is depicted below. This process generally involves initial fractionation followed by multiple rounds of column chromatography.

Biological Activity

Direct experimental data on the biological activity of Aloeresin G is scarce. However, a study by Park et al. (2008) investigated the bioactivity of a closely related compound, C-2'-decoumaroyl-aloeresin G, which lacks the p-coumaroyl group of Aloeresin G.[1][2]

Inhibitory Activity against β-Secretase (BACE1)

C-2'-decoumaroyl-aloeresin G was identified as a significant inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.[1][2]

Table 2: BACE1 Inhibitory Activity of C-2'-decoumaroyl-aloeresin G[2][3]

| Compound | IC₅₀ (μM) |

| C-2'-decoumaroyl-aloeresin G | 20.5 |

This finding suggests that the core structure of Aloeresin G may possess therapeutic potential for neurodegenerative diseases. The presence of the p-coumaroyl moiety in Aloeresin G could potentially influence this activity, warranting further investigation.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of Aloeresin G in any signaling pathways. The biological activity of the closely related C-2'-decoumaroyl-aloeresin G is attributed to its direct inhibition of the BACE1 enzyme.[1][2] The mechanism of this inhibition and its downstream effects on cellular signaling cascades have not been elucidated.

The following diagram illustrates the known interaction of the Aloeresin G analog with its target enzyme.

Conclusion

Aloeresin G is a structurally defined chromone C-glycoside from Aloe species. While direct biological data for Aloeresin G is limited, the significant BACE1 inhibitory activity of its close analog, C-2'-decoumaroyl-aloeresin G, highlights a promising avenue for future research. Further studies are warranted to isolate and characterize Aloeresin G, determine its bioactivities, and elucidate its potential mechanisms of action and involvement in cellular signaling pathways. Such research could unlock new therapeutic applications for this class of natural products in neurodegenerative and other diseases.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Aloeresin G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aloeresin G, a chromone glycoside found in Aloe species. It details its natural distribution, biosynthetic pathway, experimental protocols for its isolation and analysis, and its known interactions with cellular signaling pathways.

Natural Sources of Aloeresin G

Aloeresin G is a phenolic compound belonging to the chromone class, which is abundant in the leaves of various Aloe species.[1] These compounds are significant constituents of the bitter leaf exudate.[2] While numerous chromones have been identified, Aloeresin G is a specific derivative found alongside more common compounds like Aloesin (also known as Aloeresin B) and Aloeresin A.[1][3]

The concentration and presence of these chromones can vary significantly between different Aloe species and even based on the plant's growing conditions.[4] Aloeresin G has been identified in the concentrated dry matter of the leaf juice of Aloe barbadensis (commonly known as Aloe vera).[5] Detailed quantitative analyses often focus on the more abundant related compounds, providing a basis for understanding the chemical profile of Aloeresin G-containing extracts.

Table 1: Occurrence of Aloeresin G and Related Chromones in Aloe Species

| Compound | Aloe Species | Plant Part / Extract | Reported Yield / Presence | Reference(s) |

| Aloeresin G | Aloe barbadensis (A. vera) | Leaf Juice (Dried) | Identified as a constituent | [5] |

| Aloesin (Aloeresin B) | Aloe ferox | Juice | 98 mg from 2.5 g of juice (~3.92% w/w) | [6][7] |

| Aloeresin A | Aloe ferox | Juice | 34 mg from 2.5 g of juice (~1.36% w/w) | [6][7] |

| Aloesin (Aloeresin B) | Aloe vera | Leaf Rind | Yields up to 290 mg/L using optimized green solvent extraction | [8][9][10] |

| Isoaloeresin D | Aloe barbadensis | Dried Acetone Extract | 23.1 mg from 161.7 mg of extract (~14.3% w/w) | [11] |

Biosynthesis of Aloeresin G

The biosynthesis of Aloeresin G follows the polyketide pathway, a common route for the synthesis of aromatic compounds in plants. The core structure, aloesone, is synthesized by a type III polyketide synthase (PKS). This aglycone is then modified through glycosylation and acylation to yield the final Aloeresin G molecule.

The proposed biosynthetic pathway involves the following key steps:

-

Polyketide Chain Formation: The process is initiated with a starter molecule (likely Acetyl-CoA). Seven molecules of Malonyl-CoA serve as extender units. An enzyme, Aloesone Synthase (a Type III PKS) , catalyzes the iterative decarboxylative condensation of these units to form a linear heptaketide intermediate.[12]

-

Cyclization and Aromatization: The unstable heptaketide undergoes a series of intramolecular Claisen and aldol condensation reactions, followed by aromatization, to form the characteristic 5-methylchromone core, known as Aloesone .[13]

-

C-Glycosylation: A glucose moiety is attached to the C-8 position of the aloesone core. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , resulting in the formation of Aloesin (Aloeresin B).

-

Acylation and Methylation: Aloesin undergoes further modification. The glucose moiety is esterified at the 2'-position with p-coumaric acid, a reaction likely catalyzed by an acyltransferase . Additionally, a methyl group is added to the 7-hydroxy position, likely by a methyltransferase , to yield the final Aloeresin G structure.

Experimental Protocols

The isolation, purification, and quantification of Aloeresin G and related chromones from Aloe extracts involve multi-step chromatographic techniques.

This protocol is a synthesized methodology based on common practices for purifying chromone glycosides from Aloe leaf exudates.[6][7][11]

-

Extraction:

-

Start with 100 g of dried, powdered Aloe leaf exudate (bitter aloe).

-

Perform maceration with 1 L of 80% methanol (MeOH) in water at room temperature for 24 hours with continuous stirring.

-

Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanolic extract.

-

-

Solvent Partitioning (Optional Pre-purification):

-

Suspend the crude extract in distilled water and partition sequentially with n-hexane and ethyl acetate (EtOAc).

-

Collect the EtOAc fraction, which will be enriched with phenolic compounds including chromones, and evaporate to dryness.

-

-

Column Chromatography (Coarse Separation):

-

Pack a glass column (e.g., 5 cm diameter, 60 cm length) with Sephadex LH-20 resin equilibrated with methanol.

-

Dissolve the dried EtOAc fraction in a minimal amount of methanol and load it onto the column.

-

Elute the column with 100% methanol at a flow rate of 2 mL/min.

-

Collect fractions (e.g., 15 mL each) and monitor by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (8:2 v/v) and UV visualization at 254 nm.

-

Pool fractions containing the target chromones based on their TLC profiles.

-

-

Silica Gel Chromatography (Fine Separation):

-

Further purify the pooled fractions on a silica gel column.

-

Use a gradient elution system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., from 1% to 20% methanol in chloroform).

-

Again, collect and monitor fractions by TLC to isolate fractions enriched in Aloeresin G.

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

Perform final purification using a preparative HPLC system equipped with a C18 column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 10% B, increase to 50% B over 40 minutes.

-

Flow Rate: 10 mL/min.

-

Detection: UV at 295 nm.

-

Collect the peak corresponding to Aloeresin G and verify its purity (>98%) using analytical HPLC. Lyophilize the pure fraction to obtain a powdered sample.

-

Biological Activity and Signaling Pathways

Aloeresin G has been shown to interact with key inflammatory signaling pathways. Its activity, while sometimes weaker than other related compounds, contributes to the overall biological effects of Aloe extracts.

Aloeresin G demonstrates a weak inhibitory effect on the Tumor Necrosis Factor-alpha (TNFα)-induced Nuclear Factor-kappa B (NF-κB) transcriptional activity, with a reported IC50 value of 40.02 μM.[14] The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.

The signaling cascade proceeds as follows:

-

Receptor Binding: The cytokine TNFα binds to its cell surface receptor (TNFR).

-

Complex Formation: This binding triggers the recruitment of adaptor proteins, leading to the activation of the IκB kinase (IKK) complex.

-

IκBα Phosphorylation: The IKK complex phosphorylates the inhibitory protein IκBα, which sequesters the NF-κB dimer (p50/p65) in the cytoplasm.

-

IκBα Degradation: Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation & Activation: The degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like cytokines and chemokines.

Aloeresin G interferes with this process, leading to a reduction in the transcription of these inflammatory genes. While the precise molecular target of Aloeresin G in this pathway is not fully elucidated, its inhibitory action on overall transcriptional activity is established.[14]

References

- 1. Aloe Genus Plants: From Farm to Food Applications and Phytopharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic conversion of aloeresin A to aloesin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Aloin in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]

- 5. doaj.org [doaj.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. datapdf.com [datapdf.com]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Aloeresin G

This guide provides a detailed overview of the physical and chemical properties of Aloeresin G, a naturally occurring chromone found in Aloe species. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Physicochemical Properties

Aloeresin G is a C-glycosylated chromone, a class of compounds prevalent in the genus Aloe. While specific experimental data for Aloeresin G is limited in publicly available literature, its properties can be contextualized by comparison with other members of the aloeresin family.

Table 1: Core Physical and Chemical Properties of Aloeresin G

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₀O₁₀ | PubChem CID: 5317680[1] |

| Molecular Weight | 538.5 g/mol | PubChem CID: 5317680[1] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-[(E)-prop-1-enyl]chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem CID: 5317680[1] |

| CAS Number | 287486-23-1 | PubChem CID: 5317680[1] |

Table 2: Comparative Physicochemical Properties of Related Aloeresin Compounds

| Property | Aloesin (Aloeresin B) | Aloeresin A | Aloeresin D |

| Molecular Formula | C₁₉H₂₂O₉[2][3] | C₂₈H₂₈O₁₁[4][5] | C₂₉H₃₂O₁₁[6] |

| Molecular Weight | 394.37 g/mol [2][3] | 540.52 g/mol [4] | 556.6 g/mol [6] |

| Appearance | White needle-shaped crystals[2][7] | - | - |

| Melting Point | 142-144 °C (with sintering) | - | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents.[2][7] Freely soluble in water and polar organic solvents, especially alcohols. | - | - |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2-8°C[2][8] | Store at -20°C; protect from light. | - |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Aloeresin G are not extensively published. However, a general methodology can be inferred from studies on related compounds isolated from Aloe species.

2.1. Isolation of Aloeresin G from Aloe Plant Material

The isolation of chromones like Aloeresin G typically involves solvent extraction followed by chromatographic separation.

-

Extraction:

-

The dried and powdered plant material (e.g., leaf exudates of Aloe barbadensis) is subjected to extraction with a suitable organic solvent, such as methanol or an ethyl acetate/water mixture.

-

The crude extract is obtained by evaporating the solvent under reduced pressure.

-

-

Chromatographic Purification:

-

The crude extract is then subjected to column chromatography, often using Sephadex LH-20, which separates compounds based on their molecular size.

-

Further purification is achieved through subsequent chromatographic techniques such as silica gel column chromatography.

-

Final purification to obtain Aloeresin G with high purity can be achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 column.[9]

-

2.2. Structural Elucidation and Characterization

The structure of Aloeresin G is typically elucidated using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. A study on the chemical constituents of Aloe barbadensis utilized HPLC-DAD-ESI-IT-TOF-MSn to identify Aloeresin G and elucidate its mass fragmentation pathways.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are employed to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (such as COSY, HSQC, and HMBC) are used to establish the connectivity between different parts of the molecule and confirm the final structure.

-

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromone structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Caption: General workflow for the isolation and characterization of Aloeresin G.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for Aloeresin G are not well-documented, research on the broader class of aloesins and aloeresins has identified several areas of interest.

3.1. Potential Biological Activities

-

Anti-inflammatory and Antioxidant Effects: Many chromones isolated from Aloe species have demonstrated anti-inflammatory and antioxidant properties.[11]

-

Antimicrobial Activity: Aloesin has shown activity against various bacterial and fungal strains.[11]

-

Tyrosinase Inhibition: Aloesin is a known inhibitor of tyrosinase, an enzyme involved in melanin production, making it relevant for cosmetic applications.[12]

-

Anticancer Potential: Aloesin has been shown to suppress cell growth and metastasis in ovarian cancer cells.[3][13]

3.2. Associated Signaling Pathways (of related compounds)

The anticancer effects of the related compound Aloesin have been linked to the MAPK (Mitogen-Activated Protein Kinase) signaling pathway .[2][3][13] Aloesin has been observed to inhibit the phosphorylation of key components of this pathway, thereby affecting cell proliferation and survival.[14]

Caption: Inhibition of the MAPK signaling pathway by the related compound Aloesin.

References

- 1. Aloeresin G | C29H30O10 | CID 5317680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. glpbio.com [glpbio.com]

- 4. Aloe resin A | C28H28O11 | CID 5317657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Aloeresin A | 74545-79-2 [smolecule.com]

- 6. Aloeresin D | C29H32O11 | CID 14211225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ALOESIN | 30861-27-9 [chemicalbook.com]

- 8. ALOESIN CAS#: 30861-27-9 [m.chemicalbook.com]

- 9. Determination of aloesin and aloeresin A for the detection of aloe in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. doaj.org [doaj.org]

- 11. mdpi.com [mdpi.com]

- 12. Aloesin | Tyrosinase | TargetMol [targetmol.com]

- 13. Aloesin | CAS#:30861-27-9 | Chemsrc [chemsrc.com]

- 14. medchemexpress.com [medchemexpress.com]

Aloeresin G: A Comprehensive Spectroscopic and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloeresin G is a chromone derivative found in various Aloe species, plants with a long history of medicinal use. As part of the broader family of aloeresins, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the spectroscopic data for Aloeresin G and related compounds, outlines the experimental protocols for their characterization, and explores their biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the reported ¹H and ¹³C NMR chemical shifts for Aloeresin H and Aloeresin I, compounds that share the core structure of Aloeresin G. These data were recorded in methanol-d₄ (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) of Aloeresin H and Aloeresin I [1]

| Position | Aloeresin H (δ ppm, mult., J in Hz) | Aloeresin I (δ ppm, mult., J in Hz) |

| Aglycone | ||

| 2-CH₂ | 3.75, s | 3.78, s |

| 2-C=O | - | - |

| 3 | 6.09, s | 6.13, s |

| 5-CH₃ | 2.69, s | 2.70, s |

| 6 | 6.72, s | 6.74, s |

| 7-OH | - | - |

| Glucose I | ||

| 1' | 4.93, d, 9.5 | 4.97, d, 9.5 |

| 2' | 4.14, t, 9.5 | 4.99, t, 9.5 |

| 3' | 3.51, t, 9.5 | 3.69, t, 9.5 |

| 4' | 3.44, t, 9.5 | 3.50, t, 9.5 |

| 5' | 3.49, m | 3.59, m |

| 6'a | 3.88, dd, 12.0, 2.0 | 3.90, dd, 12.0, 2.0 |

| 6'b | 3.73, dd, 12.0, 5.5 | 3.75, dd, 12.0, 5.5 |

| Glucose II | ||

| 1'' | 4.60, d, 8.0 | 4.62, d, 8.0 |

| 2'' | 3.25, dd, 9.0, 8.0 | 3.28, dd, 9.0, 8.0 |

| 3'' | 3.43, t, 9.0 | 3.45, t, 9.0 |

| 4'' | 3.34, t, 9.0 | 3.36, t, 9.0 |

| 5'' | 3.30, m | 3.32, m |

| 6''a | 3.84, dd, 12.0, 2.0 | 3.86, dd, 12.0, 2.0 |

| 6''b | 3.68, dd, 12.0, 5.5 | 3.70, dd, 12.0, 5.5 |

| p-Coumaroyl | ||

| 2''' | - | 7.58, d, 8.5 |

| 3''' | - | 6.84, d, 8.5 |

| α | - | 7.66, d, 16.0 |

| β | - | 6.38, d, 16.0 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD) of Aloeresin H and Aloeresin I [1]

| Position | Aloeresin H (δ ppm) | Aloeresin I (δ ppm) |

| Aglycone | ||

| 2 | 166.4 | 166.5 |

| 3 | 110.8 | 110.9 |

| 4 | 180.1 | 180.2 |

| 4a | 113.1 | 113.2 |

| 5 | 162.2 | 162.3 |

| 5-CH₃ | 22.9 | 23.0 |

| 6 | 111.9 | 112.0 |

| 7 | 164.7 | 164.8 |

| 8 | 108.9 | 109.0 |

| 8a | 158.4 | 158.5 |

| Glucose I | ||

| 1' | 75.2 | 75.3 |

| 2' | 79.1 | 79.2 |

| 3' | 78.4 | 78.5 |

| 4' | 71.8 | 71.9 |

| 5' | 82.0 | 82.1 |

| 6' | 62.9 | 63.0 |

| Glucose II | ||

| 1'' | 104.8 | 104.9 |

| 2'' | 75.1 | 75.2 |

| 3'' | 78.0 | 78.1 |

| 4'' | 71.7 | 71.8 |

| 5'' | 78.1 | 78.2 |

| 6'' | 62.8 | 62.9 |

| p-Coumaroyl | ||

| C=O | - | 168.4 |

| 1''' | - | 127.1 |

| 2''' | - | 131.3 |

| 3''' | - | 116.8 |

| 4''' | - | 161.2 |

| α | - | 146.9 |

| β | - | 115.0 |

Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule. The molecular formula of Aloeresin G is C₂₉H₃₀O₁₀, with a molecular weight of 538.5 g/mol .[2]

A study employing liquid chromatography-mass spectrometry (LC-MS) has clarified the fragmentation pathways for several chromones from Aloe barbadensis, including Aloeresin G.[3] The primary fragmentation patterns for chromones were reported to be dominated by the cleavage of hexosides and the hydrolysis of ester groups.[3]

Table 3: Mass Spectrometry Data for Aloeresin G

| Parameter | Value | Reference |

| Molecular Formula | C₂₉H₃₀O₁₀ | --INVALID-LINK-- |

| Molecular Weight | 538.5 g/mol | --INVALID-LINK-- |

| Exact Mass | 538.1839 g/mol | --INVALID-LINK-- |

| Key Fragmentation | Cleavage of hexosides, hydrolysis of ester group | --INVALID-LINK-- |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific IR spectrum for Aloeresin G is not available, the expected characteristic absorption bands can be inferred from its structure, which includes hydroxyl groups, a carbonyl group (ketone), aromatic rings, and ether linkages.

Table 4: Predicted Infrared Absorption Bands for Aloeresin G

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| C-H (aromatic) | ~3100-3000 |

| C-H (aliphatic) | ~3000-2850 |

| C=O (ketone) | ~1650 |

| C=C (aromatic) | ~1600, ~1475 |

| C-O (ether, alcohol) | ~1260-1000 |

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and characterization of aloeresin derivatives.

Isolation of Aloeresin Derivatives[1]

-

Extraction: The dried exudate of Aloe ferox is dissolved in methanol.

-

Solvent Partitioning: The methanolic solution is partitioned between ethyl acetate and water. The aqueous layer, containing the glycosides, is collected.

-

Chromatography: The aqueous extract is subjected to multiple chromatographic steps, including:

-

Droplet Counter-Current Chromatography (DCCC).

-

Sephadex LH-20 column chromatography.

-

Silica gel column chromatography.

-

Reversed-phase (C18) HPLC for final purification.

-

References

Quantum Chemical Studies of Aloeresin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloeresin G is a chromone derivative found in plants of the Aloe genus, which are known for their rich phytochemical composition and diverse pharmacological activities. As part of the broader effort to understand the structure-activity relationships of natural products, quantum chemical studies provide invaluable insights into the electronic structure, reactivity, and potential biological interactions of these molecules. This technical guide provides an overview of the computational methodologies applicable to the study of Aloeresin G and related compounds, presents representative quantum chemical data, and outlines a typical workflow for such investigations.

While direct quantum chemical studies specifically focused on Aloeresin G are not extensively available in the peer-reviewed literature, a comprehensive study on the closely related compound, Aloeresin A, provides a robust framework and valuable data that can serve as a reference for researchers interested in Aloeresin G. This guide will leverage the methodologies and findings from the study on Aloeresin A to illustrate the principles and expected outcomes of a quantum chemical analysis of Aloeresin G.

The chemical structure of Aloeresin G, with the molecular formula C₂₉H₃₀O₁₀, is provided by public chemical databases.[1]

Data Presentation: Quantum Chemical Descriptors

The following table summarizes key quantum chemical descriptors calculated for Aloeresin A using Density Functional Theory (DFT).[1] These parameters are crucial for understanding the molecule's electronic properties and reactivity.

| Quantum Chemical Descriptor | Value (Aloeresin A) | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | - | Indicates the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | - | Relates to chemical reactivity and stability. |

| Ionization Potential (I) | 6.07 eV | Energy required to remove an electron; relates to chemical stability.[1] |

| Electron Affinity (A) | 1.70 eV | Energy released upon gaining an electron; indicates electron acceptance capability.[1] |

| Electronegativity (χ) | - | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | - | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | - | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | - | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. |

| Electron Accepting Capability (ω⁺) | 1.78 eV | A measure of the propensity to accept an electron.[1] |

| Electron Donating Capability (ω⁻) | 5.66 eV | A measure of the propensity to donate an electron.[1] |

Note: Specific energy values for HOMO, LUMO, and related descriptors for Aloeresin A were not explicitly provided in the accessible text of the primary source, hence they are marked as "-". The provided values for Ionization Potential, Electron Affinity, and electron accepting/donating capabilities are from the cited study on Aloeresin A.[1]

Experimental and Computational Protocols

The following section details the computational methodology employed in the quantum chemical analysis of Aloeresin A, which serves as a representative protocol for studying Aloeresin G.

Density Functional Theory (DFT) Analysis

The structural, chemical, and electronic properties of the molecule are assessed using DFT, which provides insights into the electron density distribution crucial for understanding protein-binding interactions.

Computational Details:

-

Software: The quantum computational calculations are executed using the Jaguar module of the Schrödinger software suite.

-

Level of Theory: The calculations are performed at the B3LYP-D3/6-311**G level of theory.

-

B3LYP: A hybrid density functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

D3: Grimme's dispersion correction to account for van der Waals interactions.

-

6-311 G:** A triple-zeta Pople-style basis set with polarization functions on heavy atoms and hydrogen atoms.

-

-

Calculated Properties: Structural parameters such as bond lengths and bond angles are calculated. Quantum chemical descriptors are derived from the HOMO and LUMO energy values.

Visualizations

Computational Workflow for Natural Product Analysis

The following diagram illustrates a general workflow for the computational analysis of a natural product like Aloeresin G, from initial structure preparation to the analysis of its chemical reactivity and potential biological interactions.

This workflow begins with obtaining the molecular structure, followed by optimization and quantum chemical calculations to determine its electronic properties. The resulting data is then used to analyze the molecule's reactivity and predict its interactions with biological targets.

References

Aloeresin G: Unraveling a Niche Phytochemical from Aloe Species

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Aloe is a rich repository of bioactive compounds, with a long history in traditional medicine and a growing presence in the pharmaceutical and cosmetic industries. While compounds like Aloin and Aloesin have been extensively studied, a lesser-known chromone, Aloeresin G, has also been identified within this genus. This technical guide provides a comprehensive overview of the current knowledge on the discovery and isolation of Aloeresin G from Aloe species, with a focus on the technical details relevant to researchers and drug development professionals.

Discovery and Identification

Aloeresin G has been identified as a constituent of Aloe barbadensis Miller (Aloe vera). Its presence and chemical structure have been confirmed through advanced analytical techniques, particularly high-performance liquid chromatography coupled with diode-array detection and electrospray ionization tandem mass spectrometry (HPLC-DAD-ESI-IT-TOF-MSn). This methodology has been pivotal in the qualitative analysis of the complex chemical profile of Aloe extracts and has allowed for the elucidation of the fragmentation pathways of various chromones, including Aloeresin G.

Experimental Protocols

The identification and characterization of Aloeresin G rely on sophisticated analytical methodologies. The following protocol is based on the methods described for the analysis of chromones in Aloe barbadensis.

Protocol 1: Identification and Fragmentation Analysis of Aloeresin G using HPLC-DAD-ESI-IT-TOF-MSn

1. Sample Preparation:

- Obtain a concentrated dry matter of the leaf juice from Aloe barbadensis.

- Prepare a sample solution by dissolving a known amount of the dried extract in a suitable solvent (e.g., methanol).

- Filter the solution through a 0.22 µm syringe filter prior to injection into the HPLC system.

2. Chromatographic Conditions:

- HPLC System: A high-performance liquid chromatography system equipped with a diode-array detector (DAD).

- Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile Phase: A gradient elution using a binary solvent system:

- Solvent A: Water (containing 0.1% formic acid)

- Solvent B: Acetonitrile (containing 0.1% formic acid)

- Gradient Program: A typical gradient would start with a low percentage of solvent B, gradually increasing to elute compounds with increasing hydrophobicity.

- Flow Rate: A standard flow rate of 1.0 mL/min.

- Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

- DAD Detection: Monitor the elution profile at multiple wavelengths, typically in the range of 200-400 nm, to capture the UV spectra of the eluting compounds.

3. Mass Spectrometry Conditions:

- Mass Spectrometer: An ion trap time-of-flight mass spectrometer (IT-TOF-MS) equipped with an electrospray ionization (ESI) source.

- Ionization Mode: Both positive and negative ion modes should be used for comprehensive analysis, although negative ion mode is often preferred for phenolic compounds.

- Nebulizing Gas Flow: Typically 1.5 L/min.

- Drying Gas: Nitrogen at a pressure of 0.1 MPa.

- CDL Temperature: 200 °C.

- Heat Block Temperature: 200 °C.

- Detector Voltage: 1.6 kV.

- Mass Range: Scan from m/z 100 to 1500.

- MSn Analysis: Perform data-dependent MSn analysis to obtain fragmentation patterns of the parent ions, which is crucial for structural elucidation.

4. Data Analysis:

- Identify the peak corresponding to Aloeresin G based on its retention time and mass spectral data.

- The structure is elucidated by analyzing the fragmentation pathways observed in the MSn spectra and comparing them with known fragmentation patterns of similar chromone structures.

Quantitative Data

Currently, there is a notable lack of quantitative data in published literature regarding the yield, purity, and concentration of Aloeresin G in Aloe species. The focus of existing research has been primarily on the qualitative identification of this compound. Further studies are required to establish validated methods for the quantification of Aloeresin G, which would be essential for its development as a potential therapeutic or cosmetic agent.

Biological Activity and Signaling Pathways

To date, specific in vitro or in vivo studies on the biological activity of isolated Aloeresin G are not available in the scientific literature. Consequently, there is no information regarding the signaling pathways that may be modulated by this particular compound. The biological activities of other closely related aloeresins, such as Aloeresin A, have been investigated, revealing antioxidant and anti-inflammatory properties. It is plausible that Aloeresin G may possess similar activities, but this remains to be experimentally verified.

Experimental and Logical Workflow Diagrams

As there are no described signaling pathways or specific multi-step isolation workflows for Aloeresin G, a logical workflow for its future investigation is presented below.

Figure 1. A proposed logical workflow for the future research and development of Aloeresin G.

Conclusion and Future Directions

Aloeresin G represents a frontier in the phytochemical exploration of Aloe species. While its existence has been confirmed, a significant research gap remains concerning its isolation, quantification, and biological functions. The methodologies outlined in this guide provide a framework for researchers to build upon. Future research should prioritize the development of a robust isolation protocol for Aloeresin G to obtain the pure compound in quantities sufficient for comprehensive biological screening. Subsequent studies should focus on elucidating its potential therapeutic effects and the underlying molecular mechanisms and signaling pathways. Such research will be crucial in determining the potential of Aloeresin G as a novel active ingredient for the pharmaceutical and cosmetic industries.

Aloeresin G: A Technical Whitepaper on Preliminary Mechanism of Action Studies

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aloeresin G, a C-glycosylated chromone found in Aloe species, is an emerging phytochemical of interest for its therapeutic potential. While research on Aloeresin G is in its nascent stages, preliminary in silico studies have highlighted its promise as a multi-target agent. Molecular docking analyses suggest robust binding capabilities to key proteins involved in infectious diseases and inflammatory conditions. To provide a more comprehensive understanding of its potential mechanisms, this whitepaper also details the well-documented activities of its close structural analog, Aloesin. Studies on Aloesin reveal significant anti-cancer and skin-depigmenting properties, primarily through the inhibition of the MAPK signaling pathway and the tyrosinase enzyme, respectively. This document consolidates the current quantitative data, outlines detailed experimental protocols, and visualizes the key pathways and workflows to support further research and development.

In Silico Studies: Molecular Docking and Binding Affinity

Computational studies form the bedrock of our current understanding of Aloeresin G's mechanism of action. These studies predict the binding affinity of a ligand to a protein target, providing critical insights into its potential inhibitory activity.

Data Presentation: Binding Affinities of Aloeresin G and Analogs

In silico analyses have been performed on Aloeresin G and the closely related Aloeresin A, demonstrating their potential to inhibit a range of viral, bacterial, and host inflammatory protein targets. The binding affinity is typically reported as binding energy (in kcal/mol), where a more negative value indicates a stronger and more stable interaction.

| Compound | Target Protein | Target Class | Predicted Binding Energy (kcal/mol) | Study Type | Source |

| Aloeresin G | SARS-CoV-2 Mpro | Viral Protease | -5.6136 | Molecular Docking | [1] |

| Aloeresin G | SARS-CoV-2 Spike Glycoprotein | Viral Entry | -7.2021 | Molecular Docking | [1] |

| Aloeresin A | ExoU (P. aeruginosa) | Bacterial Toxin | -7.59 | Molecular Docking | [2][3] |

| Aloeresin A | ExoS (P. aeruginosa) | Bacterial Toxin | -6.20 | Molecular Docking | [2][3] |

| Aloeresin A | ExoT (P. aeruginosa) | Bacterial Toxin | -6.91 | Molecular Docking | [2][3] |

| Aloeresin A | ExoY (P. aeruginosa) | Bacterial Toxin | -6.83 | Molecular Docking | [2][3] |

| Aloeresin A | PLY (S. pneumoniae) | Bacterial Toxin | -7.11 | Molecular Docking | [2][3] |

| Aloeresin A | SPI1 (Human) | Host Transcription Factor | -6.94 | Molecular Docking | [2][3] |

Further analysis using the Molecular Mechanics Generalized Born Surface Area (MMGBSA) method corroborates these findings, predicting the binding free energies of Aloeresin A to its targets.

| Compound-Target Complex | MMGBSA Binding Free Energy (ΔGbind, kcal/mol) | Source |

| ExoU - Aloeresin A | -57.36 | [3] |

| ExoS - Aloeresin A | -54.89 | [3] |

| ExoT - Aloeresin A | -56.98 | [3] |

| ExoY - Aloeresin A | -50.72 | [3] |

| PLY - Aloeresin A | -59.18 | [3] |

| SPI1 - Aloeresin A | -49.21 | [3] |

Experimental Protocol: Molecular Docking

The following protocol outlines a generalized workflow for conducting molecular docking studies with natural products like Aloeresin G.

-

Protein and Ligand Preparation:

-

The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

-

The protein structure is prepared using software such as AutoDock Tools, Maestro-Schrödinger, or YASARA.[4][5][6] This involves removing water molecules and existing ligands, adding polar hydrogen atoms, and assigning atomic charges.

-

The 3D structure of the ligand (e.g., Aloeresin G) is obtained from a database like PubChem or generated using chemical drawing software. The ligand's geometry is optimized to find its lowest energy conformation.

-

-

Grid Generation and Docking Execution:

-

A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking.[7]

-

Molecular docking is performed using software like AutoDock Vina or Glide.[8][9] The software systematically samples different conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.

-

-

Analysis and Validation:

-

The results are analyzed to identify the pose with the lowest binding energy, which represents the most probable binding mode.[7]

-

The interactions between the ligand and protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized using software like Discovery Studio or PyMOL.

-

The docking protocol is often validated by re-docking the native co-crystallized ligand into the protein's active site and ensuring the software can reproduce the experimental pose with a low Root Mean Square Deviation (RMSD), typically <2.0 Å.[4]

-

Visualization: In Silico Drug Discovery Workflow

References

- 1. Identification of Potential SARS-CoV-2 Main Protease and Spike Protein Inhibitors from the Genus Aloe: An In Silico Study for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-Target Effect of Aloeresin-A against Bacterial and Host Inflammatory Targets Benefits Contact Lens-Related Keratitis: A Multi-Omics and Quantum Chemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-Target Effect of Aloeresin-A against Bacterial and Host Inflammatory Targets Benefits Contact Lens-Related Keratitis: A Multi-Omics and Quantum Chemical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Docking Study of Aloesin and Its Derivatives as Potential Antiaging Agents | Atlantis Press [atlantis-press.com]

- 6. mdpi.com [mdpi.com]

- 7. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Aloeresin G from Aloe vera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloeresin G is a chromone derivative found in Aloe vera, a plant renowned for its diverse medicinal properties. Chromones from Aloe species are of significant interest to the scientific community due to their potential therapeutic applications. While specific extraction and purification protocols for Aloeresin G are not extensively detailed in current literature, methodologies developed for structurally similar compounds, such as aloeresin A, provide a robust framework for its isolation. These protocols are adaptable for the targeted extraction and purification of Aloeresin G.

This document provides detailed application notes and protocols based on established methods for the extraction and purification of aloeresin derivatives from Aloe vera. The provided protocols can be optimized to achieve high-purity Aloeresin G for research and drug development purposes.

Chemical Profile of Aloeresin G

| Property | Value |

| Molecular Formula | C₂₉H₃₀O₁₀[1] |

| Molecular Weight | 538.5 g/mol [1] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-[(E)-prop-1-enyl]chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1] |

Extraction Protocols

Several methods can be employed for the extraction of chromones from Aloe vera. The choice of method will depend on the desired yield, purity, and available laboratory equipment.

Maceration (Solvent Extraction)

This is a conventional and straightforward method for extracting bioactive compounds from plant materials.

Protocol:

-

Preparation of Plant Material: Obtain fresh Aloe vera leaves. Wash the leaves thoroughly to remove any dirt. The outer green rind is reported to be rich in chromones.[2] Separate the rind and air-dry it in the shade or use a lyophilizer. Grind the dried rind into a coarse powder.

-

Extraction:

-

Weigh 100 g of the powdered Aloe vera rind.

-

Place the powder in a large Erlenmeyer flask.

-

Add 1 L of 80% ethanol (ethanol-water mixture).

-

Seal the flask and allow it to stand for 72 hours at room temperature with occasional shaking.

-

-

Filtration and Concentration:

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude extract.

-

Microwave-Assisted Extraction (MAE)

MAE is a more modern and efficient method that can significantly reduce extraction time and solvent consumption.

Protocol:

-

Preparation of Plant Material: Prepare dried and powdered Aloe vera rind as described in the maceration protocol.

-

Extraction:

-

Place 10 g of the powdered rind into a microwave-safe extraction vessel.

-

Add 200 mL of 80% ethanol.

-

Set the microwave power to 400 W and the extraction time to 5 minutes.

-

Ensure the temperature does not exceed 60°C to prevent degradation of thermolabile compounds.

-

-

Filtration and Concentration:

-

After extraction, allow the mixture to cool to room temperature.

-

Filter and concentrate the extract as described in the maceration protocol.

-

Quantitative Data for Extraction of Related Chromones

The following table summarizes optimized conditions for the extraction of aloesin (a related chromone) from Aloe vera rind, which can be used as a starting point for optimizing Aloeresin G extraction.

| Parameter | Optimal Conditions for Aloesin Extraction |

| Solvent | 51.1% Propylene glycol in water |

| Temperature | 60.6°C[2] |

| Time | Not specified, but experiments ranged from 10-210 min[2] |

| Solid/Liquid Ratio | Up to 40 g/L showed a linear improvement in yield[2] |

Purification Protocols

The crude extract obtained from the initial extraction contains a mixture of compounds. Chromatographic techniques are essential for the purification of Aloeresin G.

Column Chromatography

This is a standard technique for the separation of compounds from a mixture.

Protocol:

-

Preparation of the Column:

-

Use a glass column packed with Sephadex LH-20 as the stationary phase.

-

Equilibrate the column with methanol.

-

-

Sample Loading and Elution:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto the top of the column.

-

Elute the column with a methanol-water gradient, starting with a higher water concentration and gradually increasing the methanol concentration.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Analyze each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Aloeresin G.

-

Pool the fractions that show a high concentration of the target compound.

-

-

Further Purification (if necessary):

-

For higher purity, a subsequent purification step using silica gel column chromatography can be performed on the pooled fractions.[3]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification and quantification of the target compound.

Protocol:

-

Instrumentation:

-

An HPLC system equipped with a C18 column and a UV detector is suitable.

-

-

Mobile Phase:

-

A gradient of water (containing 0.1% acetic acid) and acetonitrile (containing 0.1% acetic acid) is commonly used for the separation of phenolic compounds from Aloe.[4]

-

-

Sample Preparation and Injection:

-

Dissolve the partially purified sample from column chromatography in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system.

-

-

Detection and Collection:

-

Monitor the elution profile at a suitable wavelength (e.g., 280-300 nm).

-

Collect the peak corresponding to Aloeresin G.

-

-

Purity Assessment:

-

The purity of the collected fraction can be assessed by re-injecting it into the HPLC system. A single, sharp peak indicates high purity.

-

Experimental Workflows

Caption: Workflow for Aloeresin G extraction and purification.

Signaling Pathway of a Related Compound: Aloesin

While the specific biological activities and signaling pathways of Aloeresin G are not well-documented, the related compound aloesin (aloeresin B) has been shown to exert its anticancer effects through the MAPK signaling pathway.[5] This pathway is a key regulator of cell proliferation, differentiation, and apoptosis.

Caption: Inhibition of the MAPK signaling pathway by Aloesin.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the extraction and purification of Aloeresin G from Aloe vera. While these methods are based on the isolation of similar chromones, they offer a solid foundation for researchers to develop a specific and optimized protocol for Aloeresin G. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of pure Aloeresin G.

References

- 1. Aloeresin G | C29H30O10 | CID 5317680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Analysis of Aloins and Aloin-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Aloeresin G

Application Note

Abstract

This document provides a comprehensive guide for the quantification of Aloeresin G, also known as Aloeresin B or Aloesin, in various samples using High-Performance Liquid Chromatography (HPLC). Aloeresin G is a C-glucosyl chromone found in Aloe species, recognized for its anti-inflammatory and skin-lightening properties. Accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished products in the pharmaceutical and cosmetic industries. The methodologies outlined below are synthesized from established scientific literature and are intended for researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of Aloeresin G. The protocol includes sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and reproducible results.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column is recommended. Typical specifications include a particle size of 3 to 5 µm, a length of 150 to 250 mm, and an internal diameter of 4.6 mm.

-

Solvents: HPLC grade acetonitrile, methanol, and water are required. Phosphoric acid or formic acid may be used for pH adjustment of the mobile phase.

-

Standards: A certified reference standard of Aloeresin G (Aloesin) is necessary for calibration.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of Aloeresin G.

| Parameter | Recommended Conditions |

| Column | C18 (e.g., Waters Spherisorb S3 ODS-2, 3 µm, 4.6 mm × 150 mm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient Elution | A time-based gradient from a higher concentration of A to a higher concentration of B is typically used for optimal separation. For example: 0-15 min, 80% A; 15-25 min, linear gradient to 67% A; 25-50 min, linear gradient to 40% A; 50-60 min, hold at 40% A; 60-70 min, linear gradient back to 80% A.[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at 25-30 °C |

| Detection | UV detection at 297 nm[2][3] or 254 nm[1] |

Protocols

Standard Solution Preparation

-

Stock Solution: Accurately weigh a suitable amount of Aloeresin G reference standard and dissolve it in methanol or a mixture of the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

For Aloe Plant Material (e.g., leaves, exudates):

-

Extraction: Homogenize a known weight of the plant material and extract with a suitable solvent such as methanol or ethanol. Sonication or maceration can be used to enhance extraction efficiency.

-

Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.

For Liquid Formulations (e.g., beverages, lotions):

-

Dilution: Depending on the expected concentration of Aloeresin G, the sample may require dilution with the mobile phase.

-

Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter prior to analysis.[1]

For Solid/Semi-Solid Formulations (e.g., powders, creams):

-

Dissolution/Extraction: Accurately weigh a portion of the sample and dissolve or extract it in a suitable solvent. Sonication may be required to ensure complete dissolution.

-

Centrifugation and Filtration: Centrifuge the resulting mixture to separate any undissolved excipients. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter.[1]

Quantification

-

Calibration Curve: Inject the prepared working standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solutions into the HPLC system and record the peak area of the Aloeresin G peak.

-

Calculation: Determine the concentration of Aloeresin G in the sample by interpolating its peak area on the calibration curve. Apply the appropriate dilution factors to calculate the final concentration in the original sample.

Method Validation

To ensure the reliability of the analytical method, it is essential to perform method validation. Key validation parameters are summarized in the table below, with typical acceptance criteria.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.99 for the calibration curve over the desired concentration range.[2][3] |

| Accuracy (Recovery) | 85-115% recovery of a known amount of spiked standard in a sample matrix.[2][3] |

| Precision (RSD) | Repeatability (intra-day precision) and intermediate precision (inter-day precision) with a Relative Standard Deviation (RSD) of < 2%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of ~3:1).[2] |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of ~10:1).[2] |

Data Presentation

The following table summarizes representative quantitative data for Aloeresin G (Aloesin) and related compounds from published studies.

| Compound | Matrix | Concentration Range (µg/mg or as specified) | Reference |

| Aloesin | Aloe ferox | 111.8–561.8 µg/mg | [3] |

| Aloeresin A | Aloe ferox | 129.0–371.6 µg/mg | [3] |

| Aloin A | Aloe ferox | 21.3–133.4 µg/mg | [3] |

| Aloin B | Aloe ferox | 18.4–149.7 µg/mg | [3] |

Visualizations

Caption: Experimental workflow for the HPLC quantification of Aloeresin G.

Caption: Logical relationship between method development, validation, and application.

References

Aloeresin G: A Guide to Preparation and Storage of an Analytical Standard

Introduction

Aloeresin G is a chromone glycoside that can be isolated from plants of the Aloe genus.[1] As a member of this compound class, it holds potential for various biological activities and is of interest to researchers in natural product chemistry, pharmacology, and drug development. This document provides detailed application notes and protocols for the preparation and storage of Aloeresin G as an analytical standard, ensuring its quality and stability for research purposes. The methodologies presented are based on established techniques for the isolation and handling of structurally related chromone glycosides from Aloe species.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of Aloeresin G is fundamental for its proper handling and analysis. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C29H30O10 | PubChem[2] |

| Molecular Weight | 538.5 g/mol | PubChem[2] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-[(E)-prop-1-enyl]chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem[2] |

| Appearance | White to off-white or pale yellow to brown powder (inferred from related compounds) | [3] |

| Solubility | Freely soluble in water and polar organic solvents, such as methanol and ethanol (inferred from related compounds). | [3] |

Preparation of Aloeresin G Analytical Standard

The following protocol for the isolation and purification of Aloeresin G is adapted from established methods for preparing related compounds, such as Aloesin and Aloeresin A, from Aloe ferox juice.[4][5][6] This multi-step process involves extraction and chromatographic purification to achieve a high-purity analytical standard.

Experimental Workflow for Aloeresin G Preparation

Caption: Workflow for the Isolation and Purification of Aloeresin G.

Protocol for Isolation and Purification

-

Extraction:

-

Begin with a concentrated extract of Aloe ferox juice.

-

Perform a liquid-liquid extraction using a suitable organic solvent, such as ethyl acetate, to partition the chromone glycosides from the aqueous phase.

-

Collect the organic phase and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Sephadex LH-20 Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Aloeresin G.

-

-

Silica Gel Column Chromatography:

-

Pool the fractions containing Aloeresin G and concentrate them.

-

Subject the concentrated fraction to silica gel column chromatography.

-

Use a gradient elution system, for example, a mixture of chloroform and methanol, gradually increasing the polarity to separate Aloeresin G from other co-eluting compounds.

-

Again, monitor the collected fractions using TLC or HPLC.

-

-

Solid-Phase Extraction (SPE) for Final Purification:

-

For final polishing, use a reversed-phase C18 SPE cartridge.

-

Condition the cartridge with methanol followed by deionized water.

-

Load the Aloeresin G-containing fraction (dissolved in a small amount of methanol and diluted with water) onto the cartridge.

-

Wash the cartridge with water to remove any remaining polar impurities.

-

Elute Aloeresin G with methanol.

-

Evaporate the solvent to yield the purified compound.

-

-

Purity Assessment:

-

Determine the purity of the isolated Aloeresin G using a validated HPLC method (see below). The purity should be >95% for use as an analytical standard.

-

Confirm the identity of the compound using spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).

-

Analytical Method for Quantification

A validated HPLC method is crucial for the accurate quantification of Aloeresin G. The following protocol is based on a method developed for the analysis of Aloesin and Aloeresin A.[7][8]

HPLC Method Parameters

| Parameter | Specification |

| Column | C18 reversed-phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of water (A) and methanol (B) |

| Gradient | Start with a suitable percentage of B, increasing to elute Aloeresin G |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 297 nm |

| Column Temperature | 25 °C |

Storage and Stability

Recommended Storage Conditions

| Condition | Solid Standard | Stock Solution |

| Temperature | 2-8 °C | -20 °C (short-term) or -80 °C (long-term) |

| Light | Protect from light | Store in amber vials or protect from light |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Tightly sealed vials to prevent solvent evaporation |

| Humidity | Store in a desiccator | N/A |

Note: Aloesin has been observed to be susceptible to photo-catalyzed degradation, especially in solution.[3] It is therefore critical to protect Aloeresin G solutions from light. For stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[7][9] Studies on other components of Aloe have shown that storage at +4°C provides better stability than room temperature.[10]

Stability Considerations Signaling Pathway

Caption: Factors Leading to the Degradation of Aloeresin G.

Conclusion

The preparation of a high-purity Aloeresin G analytical standard requires a systematic approach involving extraction and multiple chromatographic steps. Adherence to the outlined protocols for preparation, analysis, and storage will ensure the reliability of this standard for research and development activities. Researchers should validate and, if necessary, optimize these methods for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Aloeresin G | C29H30O10 | CID 5317680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bio-solve.co.za [bio-solve.co.za]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of aloesin and aloeresin A for the detection of aloe in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A reversed-phase high-performance liquid chromatographic method for the determination of aloesin, aloeresin A and anthraquinone in Aloe ferox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes: In Vitro Tyrosinase Inhibition Assay Using Aloesin

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-whitening agents and treatments for hyperpigmentation.[2]

Aloesin, a C-glycosylated chromone found in the Aloe plant, has been identified as a potent inhibitor of tyrosinase.[3][4][5][6][7] It modulates melanogenesis through the competitive inhibition of the enzyme.[8] These application notes provide a detailed protocol for conducting an in vitro tyrosinase inhibition assay using Aloesin, tailored for researchers in cosmetology, pharmacology, and drug discovery.

Quantitative Data Summary

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | Substrate | IC50 Value | Inhibition Type |

| Aloesin | Mushroom Tyrosinase | L-Tyrosine / L-DOPA | 0.9 mM[3][5][6] | Competitive[8] |

| Kojic Acid (Control) | Mushroom Tyrosinase | L-Tyrosine / L-DOPA | ~10-100 µM | Competitive |

Mechanism of Tyrosinase Inhibition by Aloesin

Tyrosinase catalyzes the conversion of substrates at its copper-containing active site. In competitive inhibition, the inhibitor molecule structurally resembles the substrate and binds reversibly to the enzyme's active site. Aloesin acts as a competitive inhibitor, binding to the free tyrosinase enzyme and thereby preventing the substrate (L-tyrosine or L-DOPA) from binding.[8][9] This action reduces the rate of dopaquinone formation and, consequently, melanin synthesis. The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

Figure 1: Mechanism of Competitive Inhibition.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol details the procedure for measuring the inhibitory effect of Aloesin on mushroom tyrosinase activity using a 96-well microplate reader.

1. Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

Aloesin (Test Inhibitor)

-

Kojic Acid (Positive Control)

-

L-DOPA (Substrate)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 475 nm

-

Pipettes and sterile tips

-

Incubator set to 25-37°C

2. Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions. Adjust pH to 6.8.

-

Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer. Dilute to the desired working concentration (e.g., 30-50 units/mL) just before use.

-

L-DOPA Solution (Substrate): Prepare a 2.5 mM solution of L-DOPA in phosphate buffer. This solution should be made fresh before each experiment to avoid auto-oxidation.

-

Aloesin Stock Solution: Dissolve Aloesin in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

-

Kojic Acid Stock Solution (Control): Dissolve Kojic acid in DMSO to prepare a stock solution (e.g., 10 mM).

-

Test and Control Working Solutions: Prepare a series of dilutions of Aloesin and Kojic acid in phosphate buffer from the stock solutions. Ensure the final DMSO concentration in the reaction well is low (<1%) to avoid affecting enzyme activity.

3. Assay Procedure

The following workflow outlines the steps for setting up the assay in a 96-well plate.

Figure 2: Experimental Workflow Diagram.

Step-by-Step Method:

-

Plate Setup: Add the following to each well of a 96-well plate in triplicate:

-

Test Wells: 40 µL of Aloesin dilution + 80 µL of phosphate buffer + 40 µL of tyrosinase solution.

-

Positive Control Wells: 40 µL of Kojic acid dilution + 80 µL of phosphate buffer + 40 µL of tyrosinase solution.

-

Enzyme Control (100% Activity): 40 µL of buffer (with equivalent DMSO %) + 80 µL of phosphate buffer + 40 µL of tyrosinase solution.

-

Blank Wells: 40 µL of buffer + 80 µL of phosphate buffer + 40 µL of buffer (no enzyme).

-

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes.[2]

-

Reaction Initiation: Add 40 µL of the 2.5 mM L-DOPA solution to all wells to start the reaction. The total volume in each well should be 200 µL.[10]

-

Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 475 nm. The measurement can be performed as:

-

Kinetic Assay: Reading the absorbance every 60 seconds for 20-30 minutes. The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.[11]

-

Endpoint Assay: Incubating the plate for a fixed time (e.g., 30 minutes) at 25°C and then measuring the final absorbance.[10][12]

-

4. Data Analysis and Calculation

-

Correct for Blank: Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of Aloesin and Kojic acid:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control is the absorbance of the enzyme control well (100% activity).

-

A_sample is the absorbance of the well containing the inhibitor.

-

-

Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

This protocol provides a reliable and reproducible method for evaluating the tyrosinase inhibitory activity of Aloesin. By following these steps, researchers can quantify its potency and confirm its competitive inhibition mechanism. This assay serves as a fundamental tool for screening and characterizing natural compounds for applications in dermatology and cosmetics.

References

- 1. activeconceptsllc.com [activeconceptsllc.com]

- 2. mdpi.com [mdpi.com]

- 3. Aloesin | 30861-27-9 | Tyrosinase | MOLNOVA [molnova.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aloesin | Tyrosinase | TargetMol [targetmol.com]

- 6. Aloesin - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. 美国GlpBio - Aloesin | Cas# 30861-27-9 [glpbio.cn]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Animal Models for In Vivo Evaluation of Aloeresin G in Hair Growth Studies

Application Notes and Protocols for Researchers

Introduction: Aloeresin G, a chromone derivative found in Aloe vera, has garnered interest for its potential therapeutic properties. While comprehensive in vivo data on Aloeresin G is emerging, this document outlines protocols and application notes for its evaluation in preclinical animal models for hair growth promotion, drawing upon established methodologies for similar compounds and extracts from Aloe vera. The primary animal model discussed is the C57BL/6 mouse, a standard model for studying the hair follicle cycle due to its synchronized hair growth phases.

Core Principle: The C57BL/6 mouse model allows for the reliable induction of the telogen (resting) phase of the hair follicle cycle. Subsequent topical application of test compounds, such as Aloeresin G, enables the quantitative and qualitative assessment of their potential to induce the anagen (growth) phase and promote hair regrowth.

Experimental Protocols

Animal Model and Husbandry

-

Species and Strain: C57BL/6 mice.[1]

-

Age: 6-7 weeks old (to ensure mice are in the telogen phase).

-

Sex: Both male and female mice can be used, but should be housed separately. Some studies suggest dihydrotestosterone (DHT)-induced alopecia models in male C57BL/6 mice to simulate androgenetic alopecia.[2][3]

-

Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Induction of Telogen Phase (Alopecia Model)

-

Method: Depilation by waxing.

-

Procedure:

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Apply a warm, gentle wax to the dorsal skin of the mice.

-

Allow the wax to solidify and then gently peel it off in the opposite direction of hair growth to remove the hair shafts and synchronize the hair follicles in the telogen phase.

-

Observe the skin for any signs of irritation. The depilated skin should appear pink, indicating the telogen phase.

-

Preparation and Application of Aloeresin G Formulation

-

Formulation: Aloeresin G should be dissolved in a suitable vehicle. A common vehicle consists of propylene glycol, ethanol, and dimethyl sulfoxide (DMSO) in a 67:30:3 v/v ratio.[4] The concentration of Aloeresin G should be determined based on in vitro studies, with a range of concentrations tested.

-

Application:

-

Divide the mice into experimental groups (e.g., Vehicle control, Positive control (e.g., 2% Minoxidil), and different concentrations of Aloeresin G).

-

Topically apply a fixed volume (e.g., 100-200 µL) of the respective formulations to the depilated dorsal skin of each mouse daily.

-

The application should be performed for a predefined period, typically 21-28 days.

-

Evaluation of Hair Growth

-

Visual Documentation: Photograph the dorsal skin of the mice at regular intervals (e.g., day 0, 7, 14, 21, and 28).

-

Hair Growth Score: Visually score the hair regrowth based on a scale (e.g., 0 = no hair growth, 5 = complete hair coverage).

-

Hair Growth Area: Analyze the photographs using image analysis software (e.g., ImageJ) to quantify the percentage of the depilated area covered by new hair growth.[5]

-